molecular formula C8H11NO4 B3025828 N-(3-Oxobutanoyl)-L-homoserine lactone CAS No. 148433-27-6

N-(3-Oxobutanoyl)-L-homoserine lactone

Cat. No. B3025828
CAS RN: 148433-27-6
M. Wt: 185.18 g/mol
InChI Key: FIHPLICEAUNEFV-LURJTMIESA-N
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Description

N-(3-Oxobutanoyl)-L-homoserine lactone is a common quorum sensing (QS) signal . It is a signaling molecule that is produced by Gram-negative bacteria . It is also known as 3-hydroxy-C4:0-HSL .


Molecular Structure Analysis

The molecular formula of N-(3-Oxobutanoyl)-L-homoserine lactone is C8H13NO4 . It has a calculated molar mass of 187.084459 . The InChI string representation is InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1 .


Physical And Chemical Properties Analysis

N-(3-Oxobutanoyl)-L-homoserine lactone is a white powder . It is soluble in chloroform at a concentration of 50 mg/mL . It has a heavy atom count of 13, a topological polar surface area of 77.70, and a molar refractivity of 45.32 .

Scientific Research Applications

Quorum Sensing in Pseudomonas aeruginosa

N-(3-Oxobutanoyl)-L-homoserine lactone is crucial in the quorum-sensing mechanisms of Pseudomonas aeruginosa. This process involves the synthesis of quorum-sensing signal molecules, including N-butanoyl-L-homoserine lactone (BHL) and N-hexanoyl-L-homoserine lactone (HHL), which are essential for bacterial communication and coordination of group behaviors (Jiang et al., 1998).

Detection and Characterization Techniques

Thin-layer chromatography is used to detect and characterize N-acyl-homoserine lactones like N-(3-Oxobutanoyl)-L-homoserine lactone. This methodology is essential for identifying the presence and concentration of these signal molecules in bacterial cultures (Shaw et al., 1997).

Quantification in Bacterial Biofilms

Gas chromatography-mass spectrometry is employed for quantifying N-3-oxoacyl homoserine lactones, like N-(3-Oxobutanoyl)-L-homoserine lactone, in bacterial biofilms. This method is significant in studying the high concentration of these molecules in biofilms, providing insights into bacterial communication in such environments (Charlton et al., 2000).

Antibody Interaction and Potential Therapeutic Applications

Research indicates that antibodies can be developed to catalyze the hydrolysis of N-(3-Oxobutanoyl)-L-homoserine lactone. This finding suggests a potential method to interfere with bacterial quorum sensing, which could have significant therapeutic implications (Marin et al., 2007).

Bacterial Defense Mechanisms Against Quorum Sensing Molecules

Certain bacterial strains, such as Chryseobacterium strains found on potato roots, can degrade N-acylhomoserine lactones. This ability to inactivate such molecules indicates a natural bacterial defense mechanism against quorum-sensing signaling molecules (Rashid et al., 2011).

Interaction with Mammalian Immune Cells

N-(3-Oxobutanoyl)-L-homoserine lactone, used by Pseudomonas aeruginosa, can induce significant cell death in mammalian immune cells. This interaction highlights the complex communication between microorganisms and mammalian hosts, providing insights into bacterial pathogenicity and host defense mechanisms (Song et al., 2018).

properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h6H,2-4H2,1H3,(H,9,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHPLICEAUNEFV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Oxobutanoyl)-L-homoserine lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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